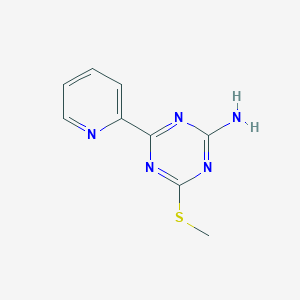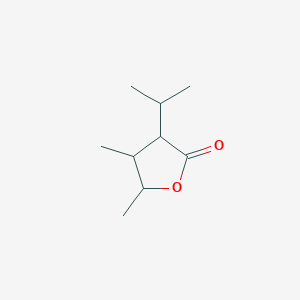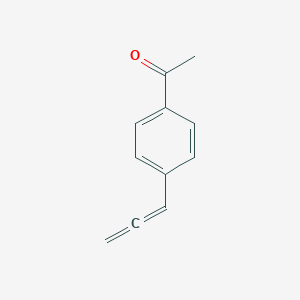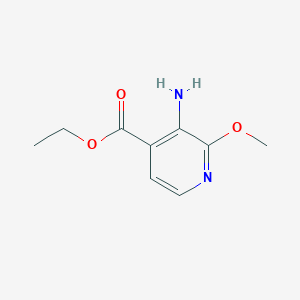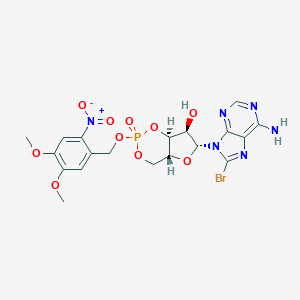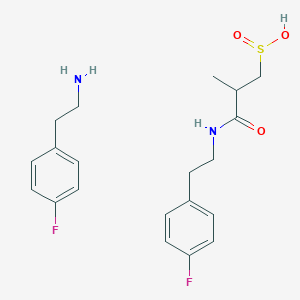
1-Propanesulfinic acid, 3-((2-(4-fluorophenyl)ethyl)amino)-2-methyl-3-oxo-, compd. with 4-fluorobenzeneethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanesulfinic acid, 3-((2-(4-fluorophenyl)ethyl)amino)-2-methyl-3-oxo-, compd. with 4-fluorobenzeneethanamine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as FPEA and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of FPEA is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. FPEA has been shown to inhibit the activity of various enzymes and proteins involved in oxidative stress and inflammation, which may contribute to its antioxidant properties. FPEA also appears to have a neuroprotective effect, which may be related to its ability to modulate signaling pathways in the brain.
Biochemische Und Physiologische Effekte
FPEA has been shown to have a number of biochemical and physiological effects in the body. It has been shown to have potent antioxidant properties and has been used in studies related to oxidative stress and inflammation. FPEA has also been shown to have a neuroprotective effect, which may be related to its ability to modulate signaling pathways in the brain. Additionally, FPEA has been shown to have a positive effect on glucose metabolism and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using FPEA in lab experiments include its potent antioxidant properties, its neuroprotective effect, and its potential use in the treatment of various diseases. However, the limitations of using FPEA in lab experiments include the complex synthesis process, the potential for toxicity at high doses, and the need for specialized equipment and expertise.
Zukünftige Richtungen
There are many potential future directions for research related to FPEA. Some possible areas of focus include further studies related to its mechanism of action, its potential use in the treatment of various diseases, and its potential use in combination with other compounds for enhanced therapeutic effects. Additionally, further studies may be needed to determine the optimal dosage and administration of FPEA for various therapeutic applications.
Synthesemethoden
The synthesis of FPEA involves the reaction of 4-fluorophenylacetic acid with thionyl chloride, followed by the addition of 2-(4-fluorophenyl)ethylamine and sodium sulfinate. The resulting product is then reacted with 4-fluorobenzeneethanamine to produce FPEA. The synthesis of FPEA is a complex process that requires expertise and specialized equipment.
Wissenschaftliche Forschungsanwendungen
FPEA has been extensively studied for its potential use in scientific research. It has been shown to have potent antioxidant properties and has been used in studies related to oxidative stress and inflammation. FPEA has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
171359-21-0 |
|---|---|
Produktname |
1-Propanesulfinic acid, 3-((2-(4-fluorophenyl)ethyl)amino)-2-methyl-3-oxo-, compd. with 4-fluorobenzeneethanamine |
Molekularformel |
C20H26F2N2O3S |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)ethanamine;3-[2-(4-fluorophenyl)ethylamino]-2-methyl-3-oxopropane-1-sulfinic acid |
InChI |
InChI=1S/C12H16FNO3S.C8H10FN/c1-9(8-18(16)17)12(15)14-7-6-10-2-4-11(13)5-3-10;9-8-3-1-7(2-4-8)5-6-10/h2-5,9H,6-8H2,1H3,(H,14,15)(H,16,17);1-4H,5-6,10H2 |
InChI-Schlüssel |
INKDWTMNPHLMEL-UHFFFAOYSA-N |
SMILES |
CC(CS(=O)O)C(=O)NCCC1=CC=C(C=C1)F.C1=CC(=CC=C1CCN)F |
Kanonische SMILES |
CC(CS(=O)O)C(=O)NCCC1=CC=C(C=C1)F.C1=CC(=CC=C1CCN)F |
Synonyme |
2-(4-fluorophenyl)ethanamine, 2-[2-(4-fluorophenyl)ethylcarbamoyl]prop ane-1-sulfinic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



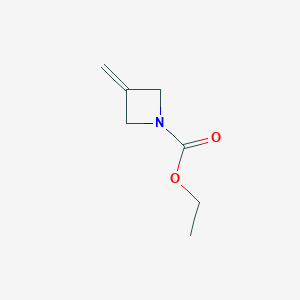
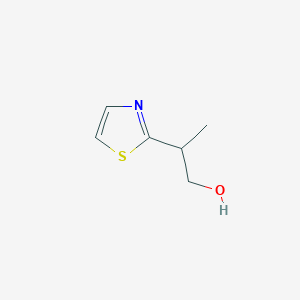
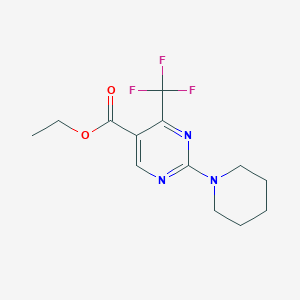
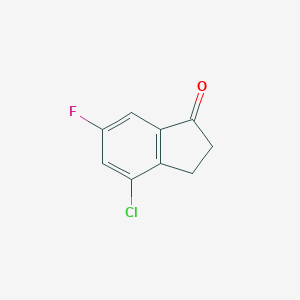
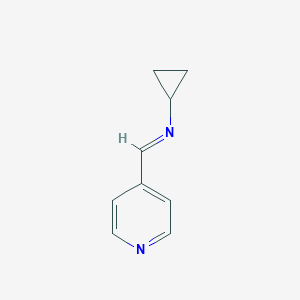
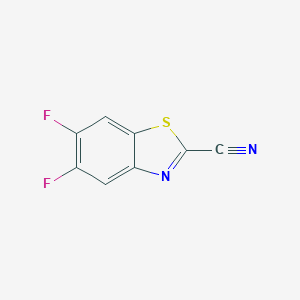
![(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone](/img/structure/B67779.png)
![(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione](/img/structure/B67783.png)
